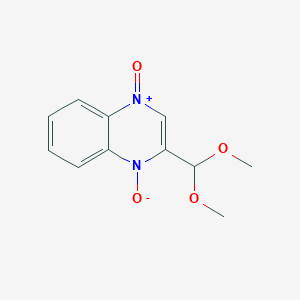

1,4-Dioxyde de 2-(diméthoxymethyl)quinoxaline

Vue d'ensemble

Description

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide, also known as 2-DMMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of a quinoxaline ring system, two methyl groups, and two dimethyloxymethyl groups. 2-DMMQ has a wide range of potential applications, including as a reagent in organic synthesis, as an inhibitor of enzymes and proteins, and as a fluorescent compound for imaging. In

Applications De Recherche Scientifique

Applications antibactériennes

1,4-Dioxyde de 2-(diméthoxymethyl)quinoxaline: a été identifié comme un agent antibactérien puissant. Sa structure lui permet d'interagir avec les protéines, les enzymes et les récepteurs bactériens, perturbant leur fonction et conduisant à la mort des cellules bactériennes. Ce composé est particulièrement efficace contre une gamme d'infections bactériennes, ce qui en fait un atout précieux dans le développement de nouveaux médicaments antibactériens .

Activité antitumorale

Le composé présente des propriétés antitumorales prometteuses en raison de sa capacité à interférer avec les mécanismes cellulaires des cellules tumorales. Il peut induire l'apoptose et inhiber la prolifération cellulaire, ce qui est crucial dans la lutte contre le cancer. Des recherches sont en cours pour explorer son plein potentiel en oncologie .

Effets antifongiques

Comme ses propriétés antibactériennes, le This compound fait également preuve d'efficacité contre les agents pathogènes fongiques. Son mécanisme de perturbation de la synthèse et de la fonction de la paroi cellulaire en fait un candidat pour le traitement des infections fongiques .

Propriétés insecticides

L'activité biologique du composé s'étend à son utilisation comme insecticide. Il peut affecter le système nerveux des insectes, conduisant à leur éradication. Cette application est particulièrement utile en agriculture pour protéger les cultures contre les infestations de ravageurs .

Utilisation herbicide

This compound: peut également agir comme un herbicide, ciblant des mauvaises herbes spécifiques qui menacent les rendements des cultures. Sa toxicité sélective envers certaines espèces végétales en fait un outil important pour les agriculteurs .

Potentiel antiparasitaire

Ce composé s'est avéré efficace contre diverses infections parasitaires, notamment le paludisme, la trypanosomiase, la leishmaniose et l'amibiase. Sa capacité à cibler des voies spécifiques aux parasites offre une nouvelle voie pour le développement de médicaments antiparasitaires .

Synthèse de nouveaux composés

En raison de sa grande réactivité, le This compound sert de matière de départ pour la synthèse d'une variété de nouveaux composés. Ces dérivés sont ensuite testés pour leurs propriétés pharmacologiques, élargissant ainsi la gamme d'applications thérapeutiques potentielles .

Développement de médicaments pour les maladies infectieuses

Les chercheurs explorent l'utilisation de ce composé dans le développement de médicaments ciblant les infections bactériennes et virales. Son large spectre d'activité contre les agents pathogènes en fait un candidat prometteur pour les traitements futurs .

Safety and Hazards

While 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide has many applications in the chemical field , it’s important to note that some adverse effects have been reported in some of the quinoxaline 1,4-dioxide derivatives . For example, genotoxicity and bacterial resistance have been found in quinoxaline 1,4-dioxide antibacterial growth promoters .

Orientations Futures

Quinoxaline 1,4-dioxides present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .

Mécanisme D'action

Target of Action

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic compound with diverse biological properties. It is an example of an important class of heterocyclic N-oxides . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .

Mode of Action

The compound’s mode of action is primarily through its high reactivity and tendency to undergo various rearrangements . This conjugation leads to an increase in the positive charge at C6 carbon atom as well as stabilization of the intermediate Meisenheimer complex, thereby enhancing its reactivity in nucleophilic substitution reactions .

Result of Action

The compound has found application in the clinic as an antibacterial drug and is used in agriculture. Though the two N-oxide groups are necessary for the antibacterial activity of quinoxaline 1,4-dioxides, some reduced form of quinoxaline compounds were still reported with antibacterial activity .

Analyse Biochimique

Biochemical Properties

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to produce reactive oxygen species (ROS), which can lead to oxidative stress in cells . This compound also interacts with DNA, causing damage that can lead to cell death. The interactions with enzymes such as oxidoreductases are particularly significant, as these enzymes facilitate the reduction of the N-oxide group, leading to the generation of ROS .

Cellular Effects

The effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide on cells are profound. It has been shown to induce oxidative stress by generating ROS, which can damage cellular components, including DNA, proteins, and lipids . This compound also affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the oxidative stress induced by this compound can activate signaling pathways that lead to apoptosis, or programmed cell death .

Molecular Mechanism

At the molecular level, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide exerts its effects primarily through the generation of ROS. The compound’s N-oxide group is reduced by cellular oxidoreductases, leading to the production of ROS . These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. Additionally, the compound can bind to DNA, causing structural damage that interferes with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide change over time. The compound is relatively stable, but its effects can be prolonged due to the continuous generation of ROS . Over time, the oxidative damage accumulates, leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cell death .

Dosage Effects in Animal Models

The effects of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may be beneficial in certain therapeutic contexts . At high doses, the compound can cause severe oxidative damage, leading to cell death and tissue damage. Toxic effects, such as liver and kidney damage, have been observed at high doses .

Metabolic Pathways

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is involved in several metabolic pathways. The primary metabolic pathway involves the reduction of the N-oxide group by oxidoreductases, leading to the generation of ROS . This compound can also undergo hydroxylation, which further contributes to its biological activity. The metabolic flux and levels of metabolites can be significantly altered by the presence of this compound .

Transport and Distribution

Within cells and tissues, 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cellular oxidoreductases to generate ROS . It can also localize to the nucleus, where it binds to DNA and causes structural damage . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biological activity .

Propriétés

IUPAC Name |

3-(dimethoxymethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTLITYWRKJWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185876 | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32065-66-0 | |

| Record name | Quinoxaline, 2-(dimethoxymethyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32065-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethoxymethyl)quinoxaline 1,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)